Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-(3-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a methoxybenzamido group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-(3-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the condensation of 3-methoxybenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: METHYL 2-(3-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the benzamido moiety can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
METHYL 2-(3-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(3-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- METHYL 2-(3-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- METHYL 2-(3-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Comparison: METHYL 2-(3-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N2O4S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 2-[(3-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-8-11(13(18)20-3)21-14(15-8)16-12(17)9-5-4-6-10(7-9)19-2/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
CKMAYOFVRMLNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
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